Cas no 182482-25-3 (2,4,6-Trifluorophenylboronic acid)

2,4,6-Trifluorophenylboronic acid is a fluorinated arylboronic acid derivative widely used as a key intermediate in Suzuki-Miyaura cross-coupling reactions. Its electron-deficient aromatic ring, due to the presence of three fluorine substituents, enhances reactivity in palladium-catalyzed transformations, making it valuable for constructing complex fluorinated biaryl structures. The compound exhibits good stability under standard conditions and offers high selectivity in coupling reactions. It is particularly useful in pharmaceutical and agrochemical research, where fluorinated aromatic motifs are often desired for their metabolic stability and bioactivity. The product is typically supplied as a white to off-white crystalline solid with high purity, ensuring reliable performance in synthetic applications.
2,4,6-Trifluorophenylboronic acid structure
182482-25-3 structure
Product Name:2,4,6-Trifluorophenylboronic acid
CAS No:182482-25-3
MF:C6H4BF3O2
MW:175.900972366333
MDL:MFCD01863169
CID:66208
PubChem ID:2779329
Update Time:2025-10-13

2,4,6-Trifluorophenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • 2,4,6-Trifluorophenylboronic acid
    • 2,4,6-Trifluorobenzeneboronic acid
    • 2,4,6-Trifluorophenylboronic Acid (contains varying amounts of Anhydride)
    • (2,4,6-trifluorophenyl)boronic acid
    • (C6H2F3-2,4,6)B(OH)2
    • 2,3-DIHYDROXY-6-[2-HYDROXYHEXAFLUORO-2-PROPYL]-QUINOXALINE
    • 2,4,6-F3(C6H2)B(OH)2
    • 2,4,6-trifluorophenyl(dihydroxy)borane
    • 2,4,6-Trifluorobenzeneboronic Acid (contains varying amounts of Anhydride)
    • RARECHEM AH PB 0121
    • Trifluorobenzeneboronic aci
    • 2,4,6-Trifluorophenylboronic
    • 2,4,6-Trilfuorophenylboronic acid
    • 2,4,6-Trifluoronenzeneboronic acid
    • 2,4,6-Trifluorophenylboronicacid
    • (2,4,6-trifluorophenyl)boranediol
    • Boronic acid, (2,4,6-trifluorophenyl)-
    • Boronic acid, B-(2,4,6-trifluorophenyl)-
    • PubChem1788
    • IPEIGKHHSZFAEW-UHFFFAOYSA-N
    • SBB089101
    • TE1078
    • AK
    • GS-6757
    • AC-24788
    • SY050268
    • J-507076
    • CHEMBL91770
    • MFCD01863169
    • SCHEMBL1359177
    • EN300-221052
    • 182482-25-3
    • DTXSID90381390
    • o,o,p-trifluorophenylboronic acid
    • T2804
    • AM808109
    • AKOS000285062
    • CS-0007600
    • A4040
    • FT-0609861
    • 2,4,6-Trifluorophenylboronic acid,98%
    • DB-025206
    • MDL: MFCD01863169
    • Inchi: 1S/C6H4BF3O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,11-12H
    • InChI Key: IPEIGKHHSZFAEW-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=C(C=1B(O)O)F)F
    • BRN: 8549766

Computed Properties

  • Exact Mass: 176.02600
  • Monoisotopic Mass: 176.026
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 146
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 40.5

Experimental Properties

  • Color/Form: White solid
  • Density: 1.4400
  • Melting Point: 228-235 °C (lit.)
  • Boiling Point: 236 ºCat 760 mmHg
  • Flash Point: 96.5 ºC
  • Refractive Index: 1.465
  • PSA: 40.46000
  • LogP: -0.21630
  • Solubility: Insoluble in water

2,4,6-Trifluorophenylboronic acid Security Information

2,4,6-Trifluorophenylboronic acid Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

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2,4,6-Trifluorophenylboronic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:182482-25-3)2,4,6-Trifluorophenylboronic acid
Order Number:A4040
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:25
Price ($):320.0
Email:sales@amadischem.com

Additional information on 2,4,6-Trifluorophenylboronic acid

2,4,6-Trifluorophenylboronic Acid: A Comprehensive Overview

2,4,6-Trifluorophenylboronic acid (CAS No. 182482-25-3) is a highly versatile and specialized chemical compound that has garnered significant attention in the fields of organic synthesis, materials science, and drug discovery. This compound is characterized by its unique structure, which combines a boronic acid group with a trifluorophenyl ring. The trifluorophenyl moiety imparts remarkable electronic and steric properties, making it an invaluable building block in modern chemical research.

The synthesis of 2,4,6-trifluorophenylboronic acid typically involves the coupling of aryl halides with boronic acids or their derivatives. Recent advancements in cross-coupling reactions, such as the Suzuki-Miyaura coupling, have significantly enhanced the efficiency and scalability of its production. These methods leverage palladium catalysts to facilitate the formation of carbon-boron bonds, ensuring high yields and purity. The compound's stability under various reaction conditions further underscores its utility in demanding synthetic protocols.

One of the most compelling aspects of 2,4,6-trifluorophenylboronic acid is its role in the construction of complex aromatic systems. Its ability to participate in Ullmann-type couplings and other metal-mediated reactions has enabled researchers to design intricate molecular architectures with unprecedented precision. For instance, recent studies have demonstrated its application in the synthesis of biaryl compounds with tailored electronic properties for use in organic electronics and optoelectronic devices.

The trifluorophenyl group's electron-withdrawing nature significantly influences the reactivity and selectivity of 2,4,6-trifluorophenylboronic acid in various transformations. This property is particularly advantageous in asymmetric catalysis and enantioselective synthesis. Researchers have exploited these attributes to develop novel chiral catalysts for enamine alkylation and other key reactions in medicinal chemistry.

Recent breakthroughs in materials science have highlighted the potential of 2,4,6-trifluorophenylboronic acid as a precursor for advanced boron-containing materials. For example, its incorporation into boron nitride nanosheets has been shown to enhance mechanical strength and thermal stability. These findings suggest promising applications in high-performance composites and thermal management systems.

In the realm of drug discovery, 2,4,6-trifluorophenylboronic acid has emerged as a critical intermediate for synthesizing bioactive molecules targeting various therapeutic areas. Its use in constructing kinase inhibitors and GPCR modulators has been particularly noteworthy. Cutting-edge research has also explored its role in click chemistry approaches for rapid drug screening and optimization.

The growing interest in sustainable chemistry has led to innovative green synthesis routes for 2,4,6-trifluorophenylboronic acid. By employing renewable feedstocks and enzymatic catalysts, chemists have developed eco-friendly methods that minimize waste and energy consumption. These advancements align with global efforts to promote environmentally responsible chemical manufacturing.

From a structural perspective, the trifluorophenylboronic acid moiety exhibits exceptional stability under physiological conditions. This characteristic makes it an ideal candidate for bioconjugation reactions and drug delivery systems. Recent studies have demonstrated its compatibility with peptide coupling agents and lipid nanoparticles, paving the way for innovative therapeutic delivery platforms.

In summary, 2,4,6-trifluorophenylboronic acid stands as a testament to the ingenuity of modern chemical research. Its unique properties continue to drive innovation across diverse scientific disciplines while maintaining a strong focus on sustainability and practical application.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:182482-25-3)2,4,6-Trifluorophenylboronic acid
A4040
Purity:99%
Quantity:100g
Price ($):320.0
Email